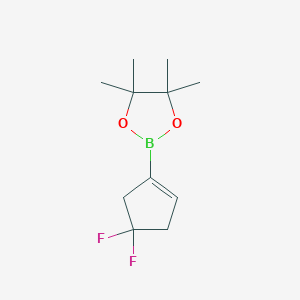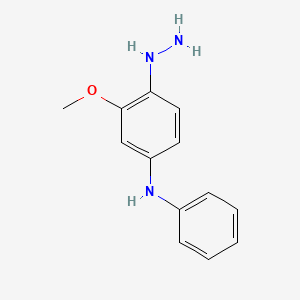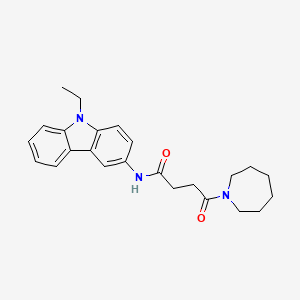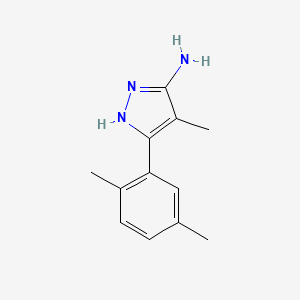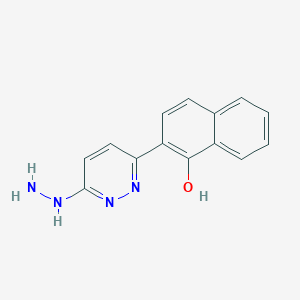![molecular formula C29H40FeNOP B12443965 (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline](/img/structure/B12443965.png)
(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-: is a complex organometallic compound that belongs to the ferrocene family Ferrocene itself is a classical organometallic complex known for its sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- typically involves several steps:
Preparation of the Oxazoline Ligand: The oxazoline ligand can be synthesized by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions to form the oxazoline ring.
Formation of the Diphenylphosphino Group: The diphenylphosphino group is introduced through a reaction involving a suitable phosphine precursor and the oxazoline ligand.
Attachment to the Ferrocene Core: The final step involves the attachment of the oxazoline-diphenylphosphino ligand to the ferrocene core. This can be achieved through a substitution reaction where the ligand displaces a leaving group on a ferrocene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ferrocene core can undergo oxidation to form ferrocenium ions. This reaction is typically carried out using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: Reduction of the ferrocenium ion back to ferrocene can be achieved using reducing agents like sodium borohydride.
Substitution: The oxazoline and diphenylphosphino groups can participate in substitution reactions, where they can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, ceric ammonium nitrate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Various substituted ferrocenes depending on the reagents used.
Aplicaciones Científicas De Investigación
Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows for the formation of stable complexes with various metals.
Biology: Investigated for its potential as a bioorganometallic compound with applications in drug delivery and bioimaging.
Medicine: Explored for its anticancer properties, particularly in the development of ferrocene-based drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its redox properties and stability.
Mecanismo De Acción
The mechanism of action of this compound is largely dependent on its ability to form stable complexes with metals and other molecules. The oxazoline and diphenylphosphino groups provide sites for coordination, while the ferrocene core offers redox activity. These properties enable the compound to participate in various catalytic cycles and biological interactions.
Molecular Targets and Pathways
Catalysis: Acts as a ligand to facilitate various catalytic reactions, including hydrogenation, cross-coupling, and polymerization.
Biological Pathways: Interacts with cellular components through redox reactions and coordination with biomolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-: can be compared with other ferrocene derivatives such as:
Ferrocene: The parent compound, known for its stability and redox properties.
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis, known for its ability to form stable complexes with transition metals.
Ferrocene-1,1’-diamine: Explored for its potential in bioorganometallic chemistry and as a scaffold for peptide mimics.
The uniqueness of Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-
Propiedades
Fórmula molecular |
C29H40FeNOP |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m0../s1 |
Clave InChI |
MUHDYVQFEIUFON-RZOUGZORSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
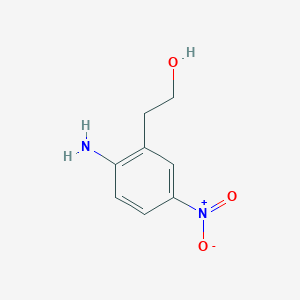
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
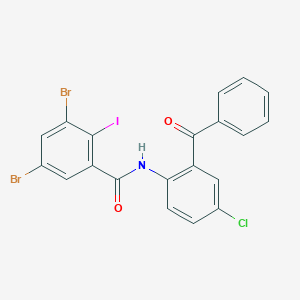
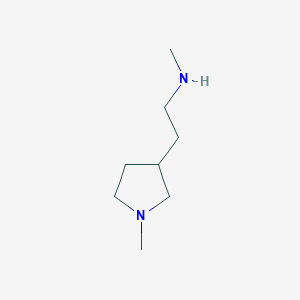
![N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443921.png)
![2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12443924.png)
